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Compound of Interest

Compound Name: ATM-1001

Cat. No.: B605671 Get Quote

This guide provides an objective comparison of the preclinical performance of ATM-1001, a

novel anti-cancer compound targeting Tropomyosin 3.1 (Tpm3.1), with its alternatives, TR100

and ATM-3507. The information is compiled from published research to assist researchers,

scientists, and drug development professionals in evaluating these compounds.

Mechanism of Action: Targeting the Cancer
Cytoskeleton
ATM-1001 and its analogues, TR100 and ATM-3507, represent a novel class of anti-cancer

agents that selectively disrupt the actin cytoskeleton in tumor cells.[1] They achieve this by

targeting Tpm3.1, a tropomyosin isoform that is frequently overexpressed in cancer cells and

plays a crucial role in stabilizing actin filaments.[2][3] By binding to the C-terminus of Tpm3.1,

these compounds interfere with its ability to protect actin filaments from depolymerization,

leading to the disruption of the cancer cell cytoskeleton, inhibition of cell proliferation, and

induction of apoptosis.[4][5] This targeted approach aims to spare normal cells, potentially

leading to fewer side effects compared to traditional chemotherapy agents that broadly target

the cytoskeleton.[1]

Below is a diagram illustrating the signaling pathway and the mechanism of action of anti-

tropomyosin compounds.
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Caption: Mechanism of action of anti-Tpm3.1 compounds.

Comparative Performance Data
The following tables summarize the quantitative data extracted from published studies on ATM-
1001, TR100, and ATM-3507.

Table 1: In Vitro Cytotoxicity (IC50) in Cancer Cell Lines
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Compound Cell Line Cancer Type IC50 (µM) Reference

ATM-1001 - - Not Reported -

TR100 CHLA-20 Neuroblastoma 4.99 ± 0.45 [6]

CHP-134 Neuroblastoma 3.83 ± 0.67 [6]

CHLA-90 Neuroblastoma 6.84 ± 2.37 [6]

SK-N-BE(2) Neuroblastoma 5.00 ± 0.42 [6]

ATM-3507 CHLA-20 Neuroblastoma 4.99 ± 0.45 [6]

CHP-134 Neuroblastoma 3.83 ± 0.67 [6]

CHLA-90 Neuroblastoma 6.84 ± 2.37 [6]

SK-N-BE(2) Neuroblastoma 5.00 ± 0.42 [6]

A2780 Ovarian Cancer ~2.5 [2]

A2780cis Ovarian Cancer ~3.0 [2]

OVCAR4 Ovarian Cancer ~4.0 [2]

Note: Direct IC50 values for ATM-1001 in cancer cell lines were not found in the reviewed

literature.

Table 2: In Vitro Tpm3.1-Actin Filament Disruption
Compound Cell Type Concentration Effect Reference

ATM-1001 MEF 5 µM

Disruption of

Tpm3.1-

containing

filament bundles

[5]

ATM-3507 SK-N-SH 5 µM
Disruption of

Tpm3.1 filaments
[3]

Table 3: In Vitro Actin Depolymerization Assay
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Compound Condition Effect Reference

ATM-1001
Tpm3.1 pre-incubated

with 50 µM ATM-1001

Inhibits Tpm3.1's

ability to protect F-

actin from

depolymerization.

[5]

ATM-3507
Tpm3.1 pre-incubated

with 50 µM ATM-3507

Inhibits Tpm3.1's

ability to protect F-

actin from

depolymerization.

[3]

Table 4: In Vivo Anti-Tumor Efficacy in Neuroblastoma
Xenograft Model (CHLA-20)

Treatment
Effect on Tumor
Growth

Median Survival
(days)

Reference

ATM-3507

(monotherapy)

Significant inhibition of

tumor growth.
18 [6]

ATM-3507 +

Vincristine

(combination)

Profound regression

of tumor growth.
>49 [6]

Note: In vivo anti-tumor efficacy data for ATM-1001 was not available in the reviewed

publications.

Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.

High-Content Imaging for Tpm3.1 Filament Disruption
This protocol is a synthesized representation based on descriptions in the cited literature.[3][5]
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High-Content Imaging Workflow

Start Plate cells (e.g., MEFs or SK-N-SH) in 96-well plates Treat cells with ATM compounds or vehicle control Fix and permeabilize cells Stain for Tpm3.1 (immunofluorescence) and F-actin (phalloidin) Acquire images using a high-content imaging system Analyze images to quantify Tpm3.1 filament integrity End

Click to download full resolution via product page

Caption: Workflow for High-Content Imaging of Tpm3.1 filament disruption.

Detailed Steps:

Cell Plating: Seed cells (e.g., Mouse Embryonic Fibroblasts or SK-N-SH neuroblastoma

cells) in 96-well imaging plates and allow them to adhere overnight.

Compound Treatment: Treat the cells with varying concentrations of the anti-tropomyosin

compound (e.g., 5 µM ATM-1001 or ATM-3507) or a vehicle control (e.g., DMSO) for a

specified duration.

Fixation and Permeabilization: Wash the cells with PBS and then fix with 4%

paraformaldehyde for 15 minutes. After washing again with PBS, permeabilize the cells with

0.1% Triton X-100 in PBS for 10 minutes.

Staining: Block the cells with a blocking buffer (e.g., 1% BSA in PBS) for 1 hour. Incubate

with a primary antibody against Tpm3.1, followed by a fluorescently labeled secondary

antibody. Co-stain with a fluorescent phalloidin conjugate to visualize F-actin and a nuclear

stain like DAPI.

Image Acquisition: Acquire images using an automated high-content imaging system,

capturing multiple fields per well.

Image Analysis: Use image analysis software to quantify the integrity and abundance of

Tpm3.1-containing filaments. This can be done by measuring parameters such as filament

length, intensity, and area per cell.

Actin Depolymerization Assay (Pyrene-Actin)
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This protocol is based on standard methods described in the literature.[3][5]

Actin Depolymerization Assay Workflow

Start

Prepare pyrene-labeled G-actin, Tpm3.1, and ATM compounds

Polymerize pyrene-labeled G-actin to form F-actin

Incubate F-actin with Tpm3.1 (with or without pre-incubation with ATM compound)

Induce depolymerization by dilution

Measure the decrease in pyrene fluorescence over time

Analyze the rate of depolymerization

End

Click to download full resolution via product page
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Caption: Workflow for the pyrene-actin depolymerization assay.

Detailed Steps:

Reagent Preparation: Prepare purified pyrene-labeled G-actin and recombinant Tpm3.1.

Dissolve the anti-tropomyosin compounds in a suitable solvent (e.g., DMSO).

Actin Polymerization: Polymerize the pyrene-labeled G-actin to steady-state F-actin in a

polymerization buffer.

Tropomyosin Incubation: Incubate the F-actin with a saturating concentration of Tpm3.1. For

the experimental condition, pre-incubate Tpm3.1 with the anti-tropomyosin compound (e.g.,

50 µM) before adding it to the F-actin.

Induce Depolymerization: Induce depolymerization by diluting the F-actin solution below its

critical concentration.

Fluorescence Measurement: Immediately after dilution, monitor the decrease in pyrene

fluorescence over time using a fluorometer. The fluorescence of pyrene-actin is significantly

higher when it is in the filamentous form (F-actin) compared to the monomeric form (G-actin).

Data Analysis: Calculate the initial rate of depolymerization from the fluorescence decay

curve. Compare the rates between F-actin alone, F-actin with Tpm3.1, and F-actin with

Tpm3.1 and the anti-tropomyosin compound.

Cell Viability (MTS) Assay
A standard protocol for assessing the cytotoxic effects of the compounds on cancer cell lines.

[2][6]

Detailed Steps:

Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them

to attach overnight.

Compound Addition: Treat the cells with a serial dilution of the anti-tropomyosin compound.

Include a vehicle-only control.
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Incubation: Incubate the cells for a specified period (e.g., 72 hours).

MTS Reagent Addition: Add MTS reagent to each well and incubate for 1-4 hours at 37°C.

Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control

cells and determine the IC50 value (the concentration of the compound that inhibits cell

growth by 50%).

In Vivo Neuroblastoma Xenograft Model
A general protocol for evaluating the anti-tumor efficacy of the compounds in a preclinical

animal model.[6]

Detailed Steps:

Cell Implantation: Subcutaneously inject a suspension of human neuroblastoma cells (e.g.,

CHLA-20) into the flank of immunodeficient mice.

Tumor Growth: Allow the tumors to grow to a palpable size.

Treatment: Randomize the mice into different treatment groups (e.g., vehicle control, ATM-

3507 alone, vincristine alone, and the combination of ATM-3507 and vincristine). Administer

the treatments according to a predefined schedule and route of administration.

Tumor Measurement: Measure the tumor volume periodically using calipers.

Monitoring: Monitor the body weight and general health of the mice throughout the study.

Endpoint: At the end of the study (or when tumors reach a predetermined size), euthanize

the mice and excise the tumors for further analysis (e.g., histology, western blotting). Survival

can also be monitored as an endpoint.

Conclusion
The available preclinical data suggests that ATM-1001, along with its analogues TR100 and

ATM-3507, are promising anti-cancer agents that effectively target the Tpm3.1-containing actin
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filaments in cancer cells. ATM-3507, in particular, has demonstrated significant in vitro

cytotoxicity across various cancer cell lines and potent anti-tumor efficacy in an in vivo

neuroblastoma model, especially in combination with the microtubule-targeting drug vincristine.

[6]

While direct comparative data for ATM-1001 is limited, the consistent mechanism of action and

similar effects observed with TR100 and ATM-3507 in disrupting the cancer cell cytoskeleton

provide a strong rationale for further investigation. This guide summarizes the currently

available public data to aid in the independent verification and comparative assessment of

these novel anti-tropomyosin compounds. Further head-to-head studies are warranted to fully

elucidate the comparative efficacy and safety profiles of ATM-1001, TR100, and ATM-3507.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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